Cas no 148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene)
1,3,5-Tri(9H-carbazol-9-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Tri(9H-carbazol-9-yl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation)
- 1,3,5-Tri-(9-carbazolyl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, subliMed grade
- 1,3,5-Tri(9-carbazolyl)benzene
- 1,3,5-Tris(9-carbazolyl)benzene
- 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP
- 1,3,5-Tris(N-carbazolyl)benzene
- 9-[3,5-di(carbazol-9-yl)phenyl]carbazole
- TCP
- 1,3,5-Tris(carbazol-9-yl)benzene
- TCB
- TCP , 1,3,5-Tri(9-carbazolyl)benzene
- 9H-Carbazole, 9,9',9''-(1,3,5-benzenetriyl)tris-
- 1,3,5-Tri(9H-c
- 1,3,5-Tri(9-carbazol
- 1,3,5-Tris(carbazol-9-yl)benzene;1,3,5-Tri(9H-carbazol-9-yl)benzene
- Jsp002774
- C42H27N3
- VZ20493
- AK142137
- 044T079
- 9-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole
- 9-[3,5-bis
- DTXSID00623490
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, >98.0%(HPLC)
- AS-39310
- 148044-07-9
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, (purified by sublimation)
- MFCD03844810
- 9-[3,5-bis(9H-carbazol-9-yl)phenyl]-9H-carbazole
- A847611
- T1934
- AKOS015901690
- FT-0686898
- CS-W013803
- 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
- SCHEMBL64816
- 9,9',9''-Benzene-1,3,5-triyltris(9H-carbazole)
- 1,3,5-Tris(N-carbazolyl)benzene, 97%
- SB66624
- 9-[3,5-BIS(CARBAZOL-9-YL)PHENYL]CARBAZOLE
- DVNOWTJCOPZGQA-UHFFFAOYSA-N
- DTXCID30574244
-
- MDL: MFCD03844810
- Inchi: 1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
- InChI Key: DVNOWTJCOPZGQA-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2C2=CC=CC=C12)C1C=C(C=C(C=1)N1C2C=CC=CC=2C2=CC=CC=C12)N1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 573.22000
- Monoisotopic Mass: 573.22
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 45
- Rotatable Bond Count: 3
- Complexity: 837
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 14.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 11.1
Experimental Properties
- Density: 1.26
- Melting Point: 325-330 °C
- Refractive Index: 1.735
- PSA: 14.79000
- LogP: 10.97790
1,3,5-Tri(9H-carbazol-9-yl)benzene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
1,3,5-Tri(9H-carbazol-9-yl)benzene Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3,5-Tri(9H-carbazol-9-yl)benzene Pricemore >>
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1,3,5-Tri(9H-carbazol-9-yl)benzene Related Literature
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José C. S. Costa,Marco A. L. Lima,Adélio Mendes,Luís M. N. B. F. Santos RSC Adv. 2020 10 11766
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Annika Krusenbaum,Sven Gr?tz,Sarah Bimmermann,Stefanie Hutsch,Lars Borchardt RSC Adv. 2020 10 25509
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Chen-Xing Zhang,Shi-Lin Mei,Xian-He Chen,Er-Tai Liu,Chang-Jiang Yao J. Mater. Chem. C 2021 9 17182
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Yasuhiko Shirota J. Mater. Chem. 2005 15 75
Additional information on 1,3,5-Tri(9H-carbazol-9-yl)benzene
Introduction to 1,3,5-Tri(9H-carbazol-9-yl)benzene (CAS No. 148044-07-9)
1,3,5-Tri(9H-carbazol-9-yl)benzene, identified by its Chemical Abstracts Service (CAS) number 148044-07-9, is a significant compound in the realm of advanced materials and pharmaceutical research. This triaryl benzene derivative features a central benzene ring substituted with three carbazole units at the 1, 3, and 5 positions. The unique structural configuration of this molecule imparts exceptional electronic and photophysical properties, making it a valuable candidate for various applications in optoelectronics, organic semiconductors, and medicinal chemistry.
The carbazole moiety, a fused benzene-naphthalene structure with an electron-donating nitrogen atom at the 9-position, plays a pivotal role in modulating the chemical behavior of 1,3,5-Tri(9H-carbazol-9-yl)benzene. The presence of multiple carbazole units enhances its solubility in organic solvents and improves its ability to form stable π-conjugated systems. These characteristics are particularly advantageous in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices where charge transport and luminescence are critical.
Recent advancements in the field have highlighted the potential of 1,3,5-Tri(9H-carbazol-9-yl)benzene as a building block for high-performance polymers and small-molecule materials. Its rigid aromatic structure and extended π-system make it an ideal candidate for designing materials with tunable optoelectronic properties. For instance, researchers have demonstrated that incorporating this compound into polymer backbones can significantly enhance the thermal stability and charge mobility of the resulting materials.
In pharmaceutical applications, 1,3,5-Tri(9H-carbazol-9-yl)benzene has garnered attention due to its ability to interact with biological targets through π-stacking interactions and hydrogen bonding. The nitrogen atoms in the carbazole units provide opportunities for selective binding to proteins and nucleic acids, suggesting its utility as an intermediate in drug discovery efforts. Furthermore, the compound's fluorescence properties have been exploited in bioimaging studies, where it serves as a fluorescent probe for cellular labeling and tracking.
The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene typically involves multi-step organic reactions starting from commercially available precursors such as carbazole and halogenated benzenes. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the triaryl benzene core. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques, including flow chemistry and microwave-assisted synthesis, have been explored to improve efficiency and scalability.
From an industrial perspective, the demand for 1,3,5-Tri(9H-carbazol-9-yl)benzene is driven by its versatility in material science applications. The compound's ability to form stable films with high transparency and conductivity makes it suitable for use in flexible electronics and wearable devices. Additionally, its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines. As research continues to uncover new applications for this molecule, its commercial significance is expected to grow.
The environmental impact of synthesizing and utilizing 1,3,5-Tri(9H-carbazol-9-yl)benzene is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For example, biocatalytic methods using enzymes have been investigated as alternatives to traditional chemical transformations. Such approaches align with broader sustainability goals within the chemical industry.
Future research directions for 1,3,5-Tri(9H-carbazol-9-yl)benzene may focus on expanding its applications beyond electronics and pharmaceuticals into areas such as energy storage and catalysis. Its unique structural features offer opportunities for designing novel materials with enhanced functionality. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions that address global challenges.
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